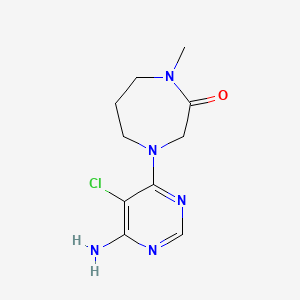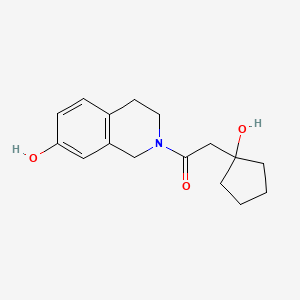
4-(6-Amino-5-chloropyrimidin-4-yl)-1-methyl-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Amino-5-chloropyrimidin-4-yl)-1-methyl-1,4-diazepan-2-one is a chemical compound with potential applications in scientific research. This compound is also known as ACY-1215 or Rocilinostat. It is a selective inhibitor of histone deacetylase 6 (HDAC6), which is involved in various cellular processes such as protein degradation, cell migration, and immune response.
Wirkmechanismus
ACY-1215 selectively inhibits HDAC6, which is a class IIb histone deacetylase. HDAC6 is involved in the deacetylation of α-tubulin, which is important for microtubule dynamics and cell migration. By inhibiting HDAC6, ACY-1215 promotes the acetylation of α-tubulin and disrupts microtubule dynamics, leading to the inhibition of cell migration and other cellular processes.
Biochemical and Physiological Effects:
In addition to its selective inhibition of HDAC6, ACY-1215 has other biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in immune cells, and protect neurons from damage in neurodegenerative diseases. ACY-1215 has also been shown to enhance the efficacy of other anticancer drugs, such as bortezomib and lenalidomide.
Vorteile Und Einschränkungen Für Laborexperimente
ACY-1215 has several advantages for lab experiments. It is a selective inhibitor of HDAC6, which allows for the specific targeting of this enzyme and the study of its role in various cellular processes. ACY-1215 is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to the use of ACY-1215 in lab experiments. Its potency and efficacy may vary depending on the cell type and experimental conditions. In addition, the effects of ACY-1215 on other cellular processes and enzymes may need to be taken into account when interpreting experimental results.
Zukünftige Richtungen
There are several future directions for the study of ACY-1215. One potential direction is the development of new HDAC6 inhibitors with improved potency and selectivity. Another direction is the study of the role of HDAC6 in other cellular processes and diseases. For example, HDAC6 has been implicated in the regulation of autophagy, which is important for cellular homeostasis and disease pathogenesis. The development of HDAC6 inhibitors with specific effects on autophagy could lead to new treatments for various diseases. Finally, the combination of ACY-1215 with other drugs could lead to improved efficacy and reduced side effects in the treatment of cancer and other diseases.
In conclusion, ACY-1215 is a chemical compound with potential applications in scientific research. Its selective inhibition of HDAC6 makes it a valuable tool for the study of various cellular processes and diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ACY-1215 have been discussed in this paper.
Synthesemethoden
The synthesis of ACY-1215 involves several steps. First, 5-chloro-6-aminopyrimidine-4-carboxylic acid is reacted with thionyl chloride to form 5-chloro-6-chloromethylpyrimidine-4-carboxylic acid. This intermediate is then reacted with 1-methyl-1,4-diazepane-2,5-dione to form ACY-1215. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
ACY-1215 has potential applications in various scientific research areas. It has been studied as a potential treatment for cancer, neurodegenerative diseases, and autoimmune diseases. In cancer research, ACY-1215 has been shown to inhibit the growth of multiple myeloma cells and enhance the efficacy of other anticancer drugs. In neurodegenerative disease research, ACY-1215 has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. In autoimmune disease research, ACY-1215 has been shown to suppress the activity of immune cells and reduce inflammation.
Eigenschaften
IUPAC Name |
4-(6-amino-5-chloropyrimidin-4-yl)-1-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O/c1-15-3-2-4-16(5-7(15)17)10-8(11)9(12)13-6-14-10/h6H,2-5H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTATRWTEDJWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1=O)C2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-4-N-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623766.png)
![N-[4-(3-methylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B6623783.png)
![N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-7-fluoro-6-methoxyquinazolin-4-amine](/img/structure/B6623794.png)
![5-Chloro-6-[4-(4-methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623803.png)
![1-methyl-2-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrrole-2,4-dicarboxamide](/img/structure/B6623806.png)

![1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B6623816.png)

![5-chloro-4-N-[(6-methoxypyridin-2-yl)methyl]-4-N-methylpyrimidine-4,6-diamine](/img/structure/B6623826.png)
![5-Chloro-6-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623832.png)
![2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6623835.png)
![N-[2-(2-chloro-4-fluorophenyl)propan-2-yl]-1-(2-methoxyethyl)pyrazole-3-carboxamide](/img/structure/B6623837.png)
![7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B6623838.png)
![4-[6-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623842.png)